Tritylcysteine

Description

Tritylcysteine is a natural product found in Allium sativum with data available.

Tritylcysteine is a derivative of cysteine with antimitotic activity and potential antineoplastic activity. (NCI04)

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYFMLKORXJPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870994 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25683-09-4, 25840-82-8, 2799-07-7 | |

| Record name | S-(Triphenylmethyl)cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25683-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Trityl-L-cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to S-Trityl-L-cysteine: Structure, Properties, and Applications in Modern Chemistry and Drug Discovery

This guide offers a comprehensive technical overview of S-trityl-L-cysteine, a pivotal molecule in synthetic chemistry and a compound of increasing interest in therapeutic development. We will delve into its fundamental chemical and physical properties, explore its critical role as a protected cysteine derivative in peptide synthesis, and illuminate its emerging applications as a potent anti-mitotic agent in cancer research. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this versatile compound.

Core Molecular Structure and Physicochemical Properties

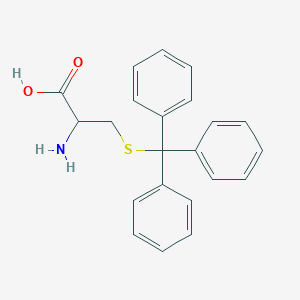

S-trityl-L-cysteine is a derivative of the amino acid L-cysteine where the thiol group is protected by a bulky triphenylmethyl (trityl) group. This reversible protection is central to its utility in chemical synthesis.

The IUPAC name for S-trityl-L-cysteine is (2R)-2-amino-3-(tritylsulfanyl)propanoic acid.[1] Its structure combines the chiral backbone of L-cysteine with the sterically hindering and acid-labile trityl moiety, which is paramount to its function.

Caption: Chemical structure of S-trityl-L-cysteine.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C22H21NO2S | [1][2] |

| Molecular Weight | 363.47 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid/powder | [2][3][4] |

| Melting Point | 170-173 °C (for Fmoc derivative)[4][5]; 182-183 °C (dec.) (for S-trityl-L-cysteine) | [6] |

| Solubility | Insoluble in water.[4][5] Soluble in methanol (~1 mg/ml),[2] DMSO (up to 25 mg/mL),[7] and other organic solvents like chloroform, dichloromethane, and ethyl acetate.[5] | |

| Optical Activity | [α]25/D +115°, c = 0.8 in 0.04 M ethanolic HCl | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of S-trityl-L-cysteine. Key spectral data are available from various sources.[1][8][9][10]

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available and provide characteristic signals for the trityl and cysteine moieties, confirming the structure of the compound.[1][8][11][12]

Role in Peptide Synthesis: The Thiol Guardian

The primary application of S-trityl-L-cysteine is in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu strategy.[13][14][15] The thiol group of cysteine is highly nucleophilic and prone to oxidation, which can lead to undesired side reactions, most notably the formation of disulfide bridges. The trityl group serves as a robust protecting group for the thiol, preventing these side reactions during peptide chain elongation.[13]

The S-trityl group is favored for its stability under the basic conditions required for Fmoc removal, yet it is readily cleaved under the acidic conditions of the final deprotection and cleavage from the resin.[13] This orthogonality is a cornerstone of modern peptide synthesis.

Deprotection of the Trityl Group: A Mechanistic Perspective

The cleavage of the S-trityl group is an acid-catalyzed process, typically achieved using trifluoroacetic acid (TFA).[13] The mechanism involves the protonation of the sulfur atom, followed by the departure of the highly stable trityl carbocation.

However, this reaction is reversible. The liberated trityl cation is a potent electrophile that can re-attach to the nucleophilic thiol of the deprotected cysteine.[16] To drive the reaction to completion and prevent this re-attachment, "scavengers" are essential components of the cleavage cocktail.[16]

Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly traps the trityl cation by reducing it to triphenylmethane.[16][17]

Caption: Mechanism of S-trityl deprotection and scavenging.

Standard Deprotection Protocol

A self-validating protocol for the cleavage and deprotection of a peptide containing Cys(Trt) from a solid support is as follows:

-

Preparation of Cleavage Cocktail:

-

For a standard peptide, a recommended cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[16]

-

For peptides containing other sensitive residues like methionine or tryptophan, "Reagent K" can be employed: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[16] The additional scavengers in Reagent K protect other sensitive side chains from modification by the trityl cation and other reactive species.

-

-

Cleavage Reaction:

-

Peptide Precipitation and Isolation:

-

Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether.

-

The precipitated peptide is then centrifuged, washed with cold ether, and dried under vacuum.

-

-

Monitoring and Validation:

-

The completeness of the deprotection should be monitored by analytical techniques such as HPLC and mass spectrometry to ensure the absence of the trityl group and other protecting groups.

-

Troubleshooting and Side Reactions

-

Incomplete Deprotection: This is often due to insufficient scavenging of the trityl cation.[16] Increasing the concentration of TIS or the reaction time can often resolve this issue.

-

Oxidation: The free thiol is susceptible to oxidation, leading to the formation of disulfide-linked dimers or oligomers.[16] The inclusion of a reducing agent like EDT in the cleavage cocktail can help maintain the cysteine in its reduced state.[16]

-

Alkylation: Reactive carbocations from other protecting groups (e.g., tert-butyl) can potentially alkylate the cysteine thiol.[16] The use of appropriate scavengers is crucial to minimize this side reaction.

Applications in Drug Development: An Anti-Mitotic Agent

Beyond its role in peptide synthesis, S-trityl-L-cysteine has garnered significant attention as a potent and specific inhibitor of the mitotic kinesin Eg5.[2][3][7] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for cancer chemotherapy.[3]

S-trityl-L-cysteine acts as a reversible, tight-binding, and allosteric inhibitor of Eg5.[2][18] It has been shown to inhibit the ATPase activity of Eg5, which is necessary for its motor function.[2][7] This inhibition specifically blocks cells in the M phase of the cell cycle.[18]

This compound has demonstrated antitumor activities and is considered a valuable lead compound for the development of novel anticancer drugs.[3][7]

Synthesis of S-Trityl-L-cysteine

The preparation of S-trityl-L-cysteine and its derivatives is well-established. One common method involves the reaction of L-cysteine with triphenylmethanol (trityl alcohol) in the presence of an acid such as trifluoroacetic acid. Alternatively, trityl chloride can be reacted with cysteine.[19] For applications in peptide synthesis, derivatives such as Fmoc-Cys(Trt)-OH and Boc-Cys(Trt)-OH are synthesized, which can then be directly used in SPPS.[20][21][22]

Conclusion

S-trityl-L-cysteine is a molecule of significant importance in both synthetic chemistry and medicinal chemistry. Its role as a protected cysteine derivative is fundamental to the successful synthesis of complex peptides. The well-understood mechanism of its acid-labile deprotection, coupled with effective scavenging strategies, makes it a reliable tool for peptide chemists. Furthermore, its potent and specific inhibition of the mitotic kinesin Eg5 has opened up new avenues for the development of novel anticancer therapeutics. The continued exploration of S-trityl-L-cysteine and its analogs is poised to yield further advancements in both fields.

References

-

S-Trityl-L-Cysteine. (n.d.). PubChem. [Link]

-

Cas 103213-32-7,FMOC-S-trityl-L-cysteine. (n.d.). LookChem. [Link]

-

Reduction of cysteine-S-protecting groups by triisopropylsilane. (n.d.). National Institutes of Health. [Link]

-

Cysteine-S-trityl a Key Derivative to Prepare N-methyl Cysteines. (n.d.). PubMed. [Link]

-

Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. (n.d.). National Institutes of Health. [Link]

-

S-trityl a Key Derivative to Prepare N- Methyl Cysteines. (2011). ResearchGate. [Link]

-

S-Trityl-D-Cysteine. (n.d.). PubChem. [Link]

- Synthetic method of S-trityl-L-cysteine amide. (n.d.).

-

Reduction of cysteine- S -protecting groups by triisopropylsilane. (2014). ResearchGate. [Link]

-

Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. [Link]

-

(+)-S-Trityl-L-cysteine - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Peptide Synthesis with S-Protected Cysteine Derivatives. (n.d.). Thieme Chemistry. [Link]

-

(+)-S-Trityl-L-cysteine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Cysteine-S-trityl a Key Derivative to PrepareN-Methyl Cysteines. (n.d.). Sílice. [Link]

-

N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

On Cysteine and Cystine Peptides. Part V.l S-Trityl- and S-Diphenyl. (n.d.). Journal of the Chemical Society C: Organic. [Link]

-

Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (n.d.). University of Central Florida. [Link]

-

(a) Cys thiol protection with the trityl (Trt) protecting group.... (n.d.). ResearchGate. [Link]

-

N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2020). Digital CSIC. [Link]

-

S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression. (n.d.). PubMed. [Link]

-

How to get the peptide containing cysteine without oxidation? (2016). ResearchGate. [Link]

-

Solid-phase peptide synthesis using N-trityl-amino acids. (n.d.). Digital CSIC. [Link]

-

On cysteine and cystine peptides. Part V. S-trityl. (1969). RSC Publishing. [Link]

-

Supporting information. (2018). The Royal Society of Chemistry. [Link]

-

FTIR spectra of trisodium citrate (red line), l-cysteine (blue line), and the obtained CDs (black line). (n.d.). ResearchGate. [Link]

Sources

- 1. S-Trityl-L-Cysteine | C22H21NO2S | CID 76044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. S-Trityl-L-cysteine - LKT Labs [lktlabs.com]

- 4. lookchem.com [lookchem.com]

- 5. FMOC-S-trityl-L-cysteine | 103213-32-7 [chemicalbook.com]

- 6. 2799-07-7 CAS MSDS (S-Trityl-L-cysteine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. S-Trityl-L-cysteine(2799-07-7) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. bachem.com [bachem.com]

- 16. benchchem.com [benchchem.com]

- 17. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 18. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. digital.csic.es [digital.csic.es]

- 20. Cysteine-S-trityl a key derivative to prepare N-methyl cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cysteine-S-trityl a Key Derivative to PrepareN-Methyl Cysteines | Publicación [silice.csic.es]

An In-Depth Technical Guide on the Mechanism of Action of S-trityl-L-cysteine

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-trityl-L-cysteine (STLC) is a potent, cell-permeable small molecule that has garnered significant attention in the field of oncology for its anti-mitotic and anti-tumor properties.[1][2] As a selective and allosteric inhibitor of the mitotic kinesin Eg5, STLC represents a promising therapeutic agent that targets a critical process in cell division.[3][4] This guide provides a comprehensive overview of the mechanism of action of STLC, detailing its molecular interactions, cellular consequences, and its potential as a novel anti-cancer agent.

The Molecular Target: Mitotic Kinesin Eg5

The primary molecular target of S-trityl-L-cysteine is the mitotic kinesin Eg5, also known as kinesin spindle protein (KSP).[4][5] Eg5 is a member of the kinesin-5 family of motor proteins and plays an indispensable role in the early stages of mitosis.[5][6] Its primary function is to establish and maintain the bipolar mitotic spindle, a crucial structure for the proper segregation of chromosomes into daughter cells.[4][7]

STLC is a selective, allosteric, and reversible inhibitor of Eg5.[3][8] It binds to a unique pocket in the Eg5 motor domain, distinct from the ATP and microtubule binding sites, formed by the secondary structural elements helix α2, loop L5, and helix α3.[5] This allosteric binding inhibits the ATPase activity of Eg5, which is essential for its motor function.[3][8] Specifically, STLC inhibits the basal ATPase activity with an IC50 of 1 μM and the microtubule-activated ATPase activity with a more potent IC50 of 140 nM.[3][9] This inhibition of Eg5's motor activity prevents the separation of duplicated centrosomes and the formation of the bipolar spindle, ultimately leading to mitotic arrest.[8][10]

Cellular Consequences of Eg5 Inhibition

The inhibition of Eg5 by S-trityl-L-cysteine triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis. These effects have been observed in a variety of cancer cell lines, including neuroblastoma, prostate cancer, and lung cancer.[5][7][11]

Mitotic Arrest at the G2/M Phase

By disrupting the formation of the bipolar spindle, STLC causes cells to arrest in the M phase of the cell cycle.[8][10] This is characterized by the formation of monoastral spindles, where a single aster of microtubules radiates from unseparated centrosomes.[8][9][10] Flow cytometric analysis of STLC-treated cells reveals a significant increase in the population of cells in the G2/M phase in a dose-dependent manner.[5] This mitotic arrest activates the spindle assembly checkpoint, a crucial surveillance mechanism that ensures proper chromosome alignment before proceeding to anaphase.[12] The activation of this checkpoint is evidenced by the phosphorylation of key proteins such as BubR1.[12]

Induction of Apoptosis via the Intrinsic Pathway

Prolonged mitotic arrest induced by STLC ultimately leads to programmed cell death, or apoptosis.[12][13][14] Studies have shown that STLC-mediated apoptosis primarily occurs through the intrinsic pathway.[12] This is characterized by the activation of caspase-9, which precedes the cleavage of caspase-8, leading to the activation of the executioner caspase-3.[12] The activation of caspase-3 results in the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1] Furthermore, proteome analysis of STLC-treated cells has revealed the differential regulation of numerous proteins linked to apoptotic cell death.[12] In some cancer cell lines, such as neuroblastoma, STLC-mediated apoptosis is also triggered by the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor kB (NF-κB) signaling pathways.[5][6]

Therapeutic Potential in Oncology

The specific targeting of Eg5, a protein primarily active in dividing cells, makes S-trityl-L-cysteine an attractive candidate for cancer chemotherapy with a potentially favorable therapeutic window compared to traditional anti-tubulin agents that affect both dividing and non-dividing cells.[5]

Overcoming Drug Resistance

A significant challenge in cancer therapy is the development of drug resistance. Encouragingly, STLC has shown efficacy in cancer cell lines that are resistant to conventional chemotherapeutic agents like docetaxel.[15] This suggests that STLC may have the potential to overcome certain mechanisms of drug resistance, such as those mediated by the overexpression of efflux pumps like P-glycoprotein.[15][16]

Broad-Spectrum Antitumor Activity

STLC has demonstrated antitumor activity across a range of cancer cell lines.[3][13] Its efficacy has been observed in neuroblastoma, prostate cancer, and various cell lines within the National Cancer Institute's 60-cell line screen.[5][9][15] Further optimization of STLC analogues has led to the development of compounds with even more potent in vivo antitumor activity in lung cancer xenograft models.[11]

Visualizing the Mechanism of Action

To better understand the complex processes involved in the mechanism of action of S-trityl-L-cysteine, the following diagrams illustrate the key signaling pathways and experimental workflows.

Figure 1: Signaling pathway of S-trityl-L-cysteine's mechanism of action.

Experimental Protocols for Studying STLC's Mechanism of Action

A variety of in vitro assays are essential to elucidate and confirm the mechanism of action of S-trityl-L-cysteine.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and anti-proliferative effects of STLC on cancer cells.

MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[17]

-

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18]

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of STLC for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of STLC that inhibits cell growth by 50%).

-

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[19][20]

-

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[21]

-

Protocol:

-

Treat cancer cells with STLC for a defined period.

-

Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

Wash the cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate the cells in the dark to allow for DNA staining.

-

Analyze the stained cells using a flow cytometer.

-

Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assays

Several assays can be employed to detect and quantify apoptosis induced by STLC.

Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).[22]

-

Protocol:

-

Treat cells with STLC.

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer containing FITC-conjugated Annexin V and PI.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry.

-

TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[23][24]

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[23]

-

Protocol:

-

Treat cells with STLC.

-

Fix and permeabilize the cells.

-

Incubate the cells with the TdT enzyme and labeled dUTPs.

-

Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.

-

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of S-trityl-L-cysteine in various assays and cell lines.

| Assay Type | Target/Cell Line | IC50/GI50 Value | Reference |

| Basal ATPase Activity | Eg5 | 1 µM | [3] |

| Microtubule-activated ATPase Activity | Eg5 | 140 nM | [3] |

| Mitotic Arrest | HeLa cells | 700 nM | [4][9] |

| Growth Inhibition | NCI 60 tumor cell line panel (average) | 1.31 µM | [2] |

| Growth Inhibition | LNCaP (prostate cancer) | 250 nM | [15] |

| Growth Inhibition | PC3 (prostate cancer) | 1.8 µM | [15] |

Conclusion

S-trityl-L-cysteine is a highly specific and potent inhibitor of the mitotic kinesin Eg5. Its mechanism of action, centered on the disruption of bipolar spindle formation, leads to mitotic arrest and subsequent apoptosis in cancer cells. The ability of STLC to overcome certain forms of drug resistance and its broad-spectrum antitumor activity highlight its significant potential as a therapeutic agent in oncology. Further research and clinical investigation into STLC and its more potent analogues are warranted to fully realize its clinical utility in the fight against cancer.

References

-

Bork, U., et al. (2018). S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma. Oncology Letters, 16(1), 1023-1030. [Link]

-

Gade, S., et al. (2008). Proteome Analysis of Apoptosis Signaling by S-trityl-L-cysteine, a Potent Reversible Inhibitor of Human Mitotic Kinesin Eg5. Proteomics, 8(2), 312-324. [Link]

-

Skoufias, D. A., et al. (2006). S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression. The Journal of biological chemistry, 281(26), 17559–17569. [Link]

-

Darzynkiewicz, Z., et al. (2001). Analysis of cell cycle by flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.5. [Link]

-

Antagen. Common Methods for Cell Apoptosis Detection: Principles, Applications. [Link]

-

Crowley, L. C., & Waterhouse, N. J. (2016). Detecting Apoptosis. Cold Spring Harbor protocols, 2016(9), pdb.top087223. [Link]

-

NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]

-

Brier, S., et al. (2008). Structure-Activity Relationship of S-Trityl-l-Cysteine Analogues as Inhibitors of the Human Mitotic Kinesin Eg5. Journal of Medicinal Chemistry, 51(7), 2175-2184. [Link]

-

Dereli, S., & Öner, T. Ö. (2018). Assays to Detect Apoptosis. ResearchGate. [Link]

-

Nunez, R. (2001). DNA measurement and cell cycle analysis by flow cytometry. Current issues in molecular biology, 3(3), 67–70. [Link]

-

Gade, S., et al. (2008). Proteome analysis of apoptosis signaling byS-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5. ResearchGate. [Link]

-

Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature reviews. Cancer, 6(10), 813–823. [Link]

-

Marcus, A. I., et al. (2010). Docetaxel-Resistant Prostate Cancer Cells Remain Sensitive to S-Trityl-l-Cysteine–Mediated Eg5 Inhibition. Molecular Cancer Therapeutics, 9(6), 1547-1558. [Link]

-

Darzynkiewicz, Z., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 263. [Link]

-

Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Ma, F. F. (2024). Guideline for anticancer assays in cells. Food & Public Health, 2(1), e12039. [Link]

-

Skoufias, D. A., et al. (2006). S-Trityl-L-cysteine Is a Reversible, Tight Binding Inhibitor of the Human Kinesin Eg5 That Specifically Blocks Mitotic Progression. ResearchGate. [Link]

-

Rickert, K. W., et al. (2011). Structure-activity relationship and multidrug resistance study of new S-trityl-L-cysteine derivatives as inhibitors of Eg5. Bioorganic & medicinal chemistry letters, 21(9), 2681–2686. [Link]

-

Luo, L., et al. (2013). Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models. Journal of Medicinal Chemistry, 56(4), 1723-1736. [Link]

-

Sun, R., et al. (2018). Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening. Scientific reports, 8(1), 16215. [Link]

-

Al-Sanea, M. M., et al. (2024). Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM-GBSA calculations. Journal of molecular modeling, 30(5), 125. [Link]

-

Gussio, R., et al. (2009). Effects of chemical manipulation of mitotic arrest and slippage on cancer cell survival and proliferation. Molecular cancer therapeutics, 8(9), 2733–2743. [Link]

-

Zhang, W., et al. (2018). S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma. Oncology letters, 16(1), 1023–1030. [Link]

-

Chen, C. H., et al. (2020). Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma. Cancers, 12(11), 3123. [Link]

-

DeBonis, S., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. Molecular cancer therapeutics, 3(9), 1079–1090. [Link]

-

van der Meer, D., et al. (2010). Docetaxel-resistant prostate cancer cells remain sensitive to S-trityl-L-cysteine-mediated Eg5 inhibition. Molecular cancer therapeutics, 9(6), 1547–1558. [Link]

-

Makala, H., et al. (2021). Lead Generation for Human Mitotic Kinesin Eg5 Using Structure-based Virtual Screening and Validation by In-vitro and Cell-based Assays. Current computer-aided drug design, 17(6), 759–772. [Link]

-

Brier, S., et al. (2008). Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5. Journal of medicinal chemistry, 51(7), 2175–2184. [Link]

-

Kim, H. L., et al. (2015). A potent chemotherapeutic strategy in prostate cancer: S-(methoxytrityl)-L-cysteine, a novel Eg5 inhibitor. Oncotarget, 6(16), 14619–14631. [Link]

-

Kim, J. H., et al. (2018). Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells. Oncology letters, 15(6), 9471–9478. [Link]

-

Zhang, Y., et al. (2019). S-allyl-l-cysteine (SAC) protects hepatocytes from alcohol-induced apoptosis. FEBS open bio, 9(7), 1296–1305. [Link]

Sources

- 1. S-Trityl-L-cysteine - LKT Labs [lktlabs.com]

- 2. agscientific.com [agscientific.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. S-Trityl-L-cysteine | Kinesin | Tocris Bioscience [tocris.com]

- 5. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Docetaxel-resistant prostate cancer cells remain sensitive to S-trityl-L-cysteine-mediated Eg5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship and multidrug resistance study of new S-trityl-L-cysteine derivatives as inhibitors of Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. nanocellect.com [nanocellect.com]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. antbioinc.com [antbioinc.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. blog.cellsignal.com [blog.cellsignal.com]

A Comprehensive Technical Guide to Tritylcysteine in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of S-trityl-L-cysteine (Cys(Trt)), a cornerstone protecting group in modern peptide chemistry. We will delve into the causality behind its widespread use, provide field-proven protocols, and explore its strategic application in the synthesis of complex peptides and drug candidates.

The Strategic Importance of Cysteine and the Role of the Trityl Group

Cysteine's unique thiol side chain is a focal point in peptide and protein science. It enables the formation of disulfide bridges that define the tertiary structure and biological activity of many peptides and proteins.[1][2] However, the high nucleophilicity of the thiol group also presents a significant challenge during peptide synthesis, making it susceptible to undesired side reactions like oxidation and alkylation.[3] Effective protection of this functional group is therefore paramount for a successful synthesis.[1][3]

The trityl (Trt) group, a triphenylmethyl moiety, has emerged as a preferred choice for thiol protection, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its popularity stems from a combination of factors:

-

Acid Lability: The Trt group is readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), which are the same conditions used for the final cleavage of the peptide from the resin in many SPPS strategies.[4]

-

Stability: It is stable to the basic conditions required for the removal of the Fmoc group from the N-terminus during peptide chain elongation.[5]

-

Bulky Nature: The steric hindrance provided by the bulky trityl group can help minimize certain side reactions, such as the formation of 3-(1-piperidinyl)alanine at the C-terminal cysteine.[6]

The Chemistry of Tritylcysteine: Protection and Deprotection

Synthesis of Fmoc-Cys(Trt)-OH

The journey of incorporating Tritylcysteine into a peptide begins with the synthesis of the protected amino acid building block, Fmoc-Cys(Trt)-OH. While commercially available, understanding its synthesis provides valuable insight into its chemistry. The synthesis generally involves the reaction of L-cysteine with trityl chloride in a suitable solvent. Subsequent N-terminal protection with Fmoc-OSu or a similar reagent yields the final product.

A general synthetic route involves the reaction of L-cysteine with trityl alcohol in the presence of trifluoroacetic acid, which acts as both a solvent and a catalyst for the thioetherification.[7] Alternative methods for the preparation of S-trityl-L-cysteine have also been reported.[8]

The Mechanism of Trityl Deprotection

The removal of the trityl group is an acid-catalyzed process that proceeds through the formation of a stable trityl carbocation.[9]

Caption: General workflow for incorporating Fmoc-Cys(Trt)-OH in SPPS.

Cleavage and Deprotection of Cys(Trt)-Containing Peptides

The final step of SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

Recommended Cleavage Cocktail for Cys(Trt)-Containing Peptides:

| Component | Percentage | Purpose |

| Trifluoroacetic Acid (TFA) | 95% | Cleavage and deprotection |

| Triisopropylsilane (TIS) | 2.5% | Scavenger for trityl cations |

| Water | 2.5% | Scavenger for other carbocations |

For peptides also containing other sensitive residues like Met or Trp, consider adding EDT:

| Component | Percentage |

| Trifluoroacetic Acid (TFA) | 94% |

| Triisopropylsilane (TIS) | 2.5% |

| Water | 2.5% |

| 1,2-Ethanedithiol (EDT) | 1% |

Protocol:

-

Swell the peptide-resin in a suitable solvent like dichloromethane (DCM) and then remove the solvent.

-

Add the freshly prepared cleavage cocktail to the resin.

-

Gently agitate the mixture at room temperature for 2-4 hours. [10]The optimal time can be determined by a trial cleavage and HPLC analysis. [10]4. Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. [2]6. Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.

-

Dry the crude peptide under vacuum.

Troubleshooting and Side Reactions

Incomplete deprotection of the Cys(Trt) group is a common issue. [10]This is often due to insufficient scavenging of the trityl cation, leading to its reattachment. [10] Common Side Reactions and Mitigation Strategies:

| Side Reaction | Cause | Prevention |

| Re-attachment of Trityl Group | Insufficient scavenging of the trityl cation. [10] | Use an effective scavenger like TIS in the cleavage cocktail. [10] |

| Oxidation | The free thiol group is susceptible to oxidation, leading to disulfide bond formation. [10] | Add a reducing agent like EDT to the cleavage cocktail. [10] |

| Alkylation by other protecting groups | Reactive carbocations from other protecting groups (e.g., tert-butyl) can alkylate the cysteine thiol. [10] | Ensure a sufficient concentration of scavengers in the cleavage cocktail. [10] |

| 3-(1-Piperidinyl)alanine Formation | A side reaction that can occur with C-terminal cysteine during Fmoc/tBu protocols. [3][6] | Using a sterically bulky protecting group like trityl can help minimize this. [6] |

| S-alkylation from resin linkers | Fragmentation of resin linkers (e.g., Wang resin) can generate reactive species that alkylate the cysteine thiol, especially for C-terminal cysteine. [6] | The use of scavengers is crucial to suppress this side reaction. [6] |

Orthogonal Protection Strategies

The trityl group's acid lability makes it part of an orthogonal protection scheme with base-labile (Fmoc) and other classes of protecting groups. [11][12]For the synthesis of peptides with multiple disulfide bonds, a combination of different cysteine protecting groups with varying stabilities is required. [3][13] Comparative Stability of Cysteine Protecting Groups:

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

| Trityl | Trt | Mild acid (e.g., TFA) [4] | Fmoc, Acm |

| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate [4] | Fmoc, Trt |

| tert-Butyl | tBu | Strong acid (e.g., HF) | Fmoc |

| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM) [5] | Fmoc, Trt, Acm |

The use of Mmt, which is significantly more acid-labile than Trt, allows for selective deprotection of a cysteine residue on-resin while other Trt or Acm protected cysteines remain intact. [5]This enables the regioselective formation of disulfide bonds. [13]

Conclusion

Tritylcysteine is an indispensable tool in the arsenal of the peptide chemist. Its favorable balance of stability and acid lability, combined with the wealth of knowledge surrounding its use, makes it a reliable and versatile choice for protecting the cysteine thiol. A thorough understanding of its chemistry, particularly the mechanism of deprotection and the critical role of scavengers, is key to its successful application in the synthesis of simple and complex peptides for research and drug development.

References

- BenchChem. (2025).

- BenchChem. (2025).

- ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group...

- Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.

- Radboud University. (n.d.). Application of the Trityl Group in Peptide Chemistry.

- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Google Patents. (n.d.). Synthetic method of S-trityl-L-cysteine amide.

- Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.

- BenchChem. (2025). Application Notes and Protocols for the Removal of the Trityl (Trt) Group from Histidine in Solid-Phase Peptide Synthesis. BenchChem.

- Bachem. (2021).

- NIH. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Biosynth. (n.d.). Integrating D-Cysteine into Peptide Synthesis: A Guide for Chemists.

- BenchChem. (2025).

- ACS Publications. (2013). Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models. Journal of Medicinal Chemistry.

- Glen Research. (n.d.). Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Report 21.19.

- ResearchGate. (n.d.).

- Taylor & Francis Online. (n.d.). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis.

- AAPPTec. (n.d.).

- NIH. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts.

- ResearchGate. (n.d.). Preparation of S-trityl-l-cysteine methyl ester 2.

- ACS Publications. (n.d.). A Convenient Preparation of S-Benzhydryl-and S-Trityl-L-cysteine1. The Journal of Organic Chemistry.

- Royal Society of Chemistry. (n.d.). On Cysteine and Cystine Peptides. Part V.l S-Trityl- and S-Diphenyl.

- NIH. (2013). Understanding Acid Lability of Cysteine Protecting Groups.

- Thieme. (n.d.). 2.6.6.

- ResearchGate. (2017). Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane?

- Phenomenex. (n.d.).

- ResearchGate. (2025).

- Applied Biosystems. (n.d.). Manual Detritylation of Oligonucleotides after Deprotection.

- Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids.

- ResearchGate. (n.d.). De Novo Discovery of Cysteine Frameworks for Developing Multicyclic Peptide Libraries for Ligand Discovery.

- PubMed. (n.d.). Cyclization of a cell-penetrating peptide via click-chemistry increases proteolytic resistance and improves drug delivery.

Sources

- 1. bachem.com [bachem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Tritylcysteine as a Reversible Inhibitor of Kinesin Eg5

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitotic kinesin Eg5 is a validated and compelling target for anticancer drug development due to its essential role in the formation of the bipolar mitotic spindle. Unlike traditional anti-mitotic agents that target tubulin and affect non-dividing cells, Eg5-specific inhibitors offer a more targeted approach with a potentially wider therapeutic window. This guide provides an in-depth technical overview of Tritylcysteine, specifically S-trityl-L-cysteine (STLC), a potent, reversible, and allosteric inhibitor of Eg5. We will explore its mechanism of action, detail robust experimental protocols for its characterization, and discuss the critical aspect of its reversibility. This document is intended to serve as a practical resource for researchers actively engaged in the study of mitotic kinesins and the development of novel cancer therapeutics.

Introduction: Kinesin Eg5 as a Prime Oncologic Target

The Kinesin Superfamily

Kinesins are a large family of molecular motor proteins that utilize the energy from ATP hydrolysis to move along microtubule filaments.[1] These motors are fundamental to numerous cellular processes, including intracellular transport of cargo, cell motility, and, most critically for oncology, cell division.

Eg5: The Architect of the Bipolar Spindle

Kinesin Eg5 (also known as KSP or KIF11) is a homotetrameric, plus-end-directed motor protein that plays an indispensable role during mitosis.[2] Its primary function is to crosslink antiparallel microtubules and slide them apart.[3] This action generates an outward pushing force that is essential for the separation of duplicated centrosomes and the establishment of the bipolar mitotic spindle.[4][5] Inhibition of Eg5 function prevents this separation, leading to the formation of a characteristic "monoastral spindle," which consists of a single aster of microtubules surrounded by chromosomes.[6]

The Therapeutic Rationale for Eg5 Inhibition

The function of Eg5 is exclusively required during mitosis, meaning its inhibition has little to no effect on non-proliferating cells.[7][8] This specificity presents a significant advantage over traditional anti-mitotic drugs like taxanes and vinca alkaloids, which target tubulin itself and can cause dose-limiting toxicities such as peripheral neuropathy. By selectively targeting proliferating cells, Eg5 inhibitors can induce mitotic arrest and subsequent apoptotic cell death in cancer cells while sparing healthy, quiescent cells.[7][8] This targeted approach has made Eg5 a highly attractive target for cancer drug discovery.[1]

S-Trityl-L-Cysteine (STLC): A Potent Allosteric Inhibitor

S-trityl-L-cysteine (STLC) is a small molecule inhibitor identified as a potent and specific agent against Eg5.[5][9] Unlike ATP-competitive inhibitors that bind to the active site, STLC is an allosteric inhibitor, offering a different and potentially more selective mechanism of action.

Chemical Properties

-

Chemical Name: S-(Triphenylmethyl)-L-cysteine

-

Formula: C₂₂H₂₁NO₂S

-

Molecular Weight: 363.47 g/mol

-

Solubility: Soluble in DMSO and methanol, partly soluble in water.[9]

Mechanism of Allosteric Inhibition

STLC binds to a specific allosteric pocket on the Eg5 motor domain formed by helix α2, loop L5, and helix α3.[7][10] This binding site is approximately 10-15 Å away from the nucleotide-binding pocket.[10][11] The binding of STLC to this site induces a conformational change that is allosterically transmitted to the ATP binding pocket.[10] This change traps the motor domain in a state with ADP bound, preventing the release of ADP which is a crucial step in the mechanochemical cycle.[11][12] This effectively stalls the motor, inhibiting its ATPase activity and its ability to generate force.[12]

Figure 1: Mechanism of STLC allosteric inhibition of the Eg5 motor domain.

The Critical Nature of Reversible Inhibition

A key characteristic of STLC is its reversible binding to Eg5.[12] This means the inhibitor can associate and dissociate from the enzyme. In a cellular context, this is a significant advantage. Upon removal of the drug, its inhibitory effect can be reversed, allowing cells to resume normal mitotic progression.[12] This contrasts with irreversible (covalent) inhibitors, which permanently modify the target and can lead to prolonged, off-target effects.

The reversibility of STLC is a cornerstone of its self-validating mechanism. The observation that cells can enter mitotic arrest upon STLC treatment and then exit mitosis normally after the compound is washed out provides strong evidence that the effect is specifically due to Eg5 inhibition and not general cytotoxicity.[12]

Experimental Protocols for Characterizing STLC-Eg5 Interaction

This section provides validated, step-by-step methodologies for the biochemical and cell-based characterization of STLC.

Protocol: Expression and Purification of Recombinant Eg5 Motor Domain

-

Rationale: To perform in vitro biochemical assays, a pure and active source of the Eg5 motor domain is required. Bacterial expression systems are commonly used for this purpose.[13][14] This protocol outlines the purification of a common construct, such as the N-terminal ~367 amino acids of human Eg5.

-

Methodology:

-

Expression: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding the His-tagged Eg5 motor domain. Grow cells at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at 18°C overnight.

-

Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors). Lyse cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at high speed (e.g., >30,000 x g) for 45 minutes at 4°C to pellet cellular debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash with lysis buffer containing 20 mM imidazole. Elute the protein with a high concentration of imidazole (e.g., 250-500 mM).

-

Ion Exchange Chromatography: As a polishing step, dilute the eluate to reduce salt concentration and load onto a cation exchange column (e.g., SP Sepharose).[15] Elute with a linear NaCl gradient.

-

Size Exclusion Chromatography: For final purification and buffer exchange, load the concentrated protein onto a size exclusion column (e.g., Superdex 200) equilibrated in the final storage buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10% sucrose).

-

QC: Analyze purity by SDS-PAGE. Determine protein concentration using a Bradford assay or by measuring A₂₈₀. Flash-freeze aliquots in liquid nitrogen and store at -80°C.

-

Protocol: Steady-State Microtubule-Activated ATPase Assay

-

Rationale: The primary function of Eg5 is its microtubule-stimulated ATPase activity.[5] Measuring the inhibition of this activity is the most direct way to determine the potency (IC₅₀) of a compound like STLC. A malachite green-based assay is a common colorimetric method to detect the inorganic phosphate (Pi) released during ATP hydrolysis.

-

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT.

-

Microtubules: Polymerize tubulin in the presence of 20 µM paclitaxel to create stabilized microtubules.

-

Eg5 Enzyme: Dilute purified Eg5 motor domain to the working concentration (e.g., 50-100 nM) in assay buffer.

-

STLC Dilutions: Prepare a serial dilution of STLC in DMSO, then dilute further into assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of STLC dilutions (or DMSO for control).

-

Add 20 µL of a mix containing Eg5 and microtubules (e.g., final concentration of 2 µM tubulin).

-

Pre-incubate for 10 minutes at room temperature to allow inhibitor binding.

-

Initiate the reaction by adding 20 µL of ATP (e.g., final concentration of 1 mM).

-

Incubate at 25°C for a fixed time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction and detect Pi by adding 150 µL of Malachite Green reagent.

-

After color development (approx. 15 minutes), read the absorbance at 620-650 nm.

-

-

Data Analysis:

-

Subtract the background absorbance (no enzyme control).

-

Normalize the data to the DMSO control (100% activity).

-

Plot the percent inhibition versus the log of STLC concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Figure 2: Workflow for the microtubule-activated ATPase assay.

Protocol: Jump-Dilution Assay to Confirm Reversibility

-

Rationale: The jump-dilution assay is the gold standard for determining if an inhibitor is reversible and for measuring its dissociation rate constant (kₒff).[16][17] The principle is to first form the enzyme-inhibitor complex at high concentrations and then rapidly dilute the mixture, lowering the free inhibitor concentration to a negligible level.[18] The recovery of enzyme activity over time is then monitored, which directly reflects the rate at which the inhibitor dissociates from the enzyme.[17]

-

Methodology:

-

Pre-incubation (Complex Formation):

-

Incubate a high concentration of Eg5 (e.g., 100x the final assay concentration) with a saturating concentration of STLC (e.g., 10-20x the IC₅₀) in a small volume.[19] Allow this mixture to equilibrate (e.g., 30-60 minutes).

-

-

Jump Dilution (Initiation):

-

Rapidly dilute the pre-incubation mix 100-fold into a reaction buffer containing all assay components (microtubules, ATP) and the detection reagents for a continuous assay (e.g., a coupled-enzyme system like pyruvate kinase/lactate dehydrogenase for continuous NADH monitoring, or a fluorescent phosphate sensor).[17][19]

-

This "jump" drastically lowers the free STLC concentration, making re-binding negligible.[16]

-

-

Kinetic Monitoring:

-

Immediately begin monitoring the reaction progress in a plate reader capable of kinetic reads. For reversible inhibitors, the reaction rate will start low and increase over time as STLC dissociates and the enzyme becomes active.[16] For irreversible inhibitors, no recovery of activity will be observed.[16]

-

-

Data Analysis:

-

Plot the product formation over time. The resulting curve will be a progress curve showing an initial lag phase followed by an increase in rate.

-

Fit this progress curve to a first-order exponential equation to extract the rate of activity recovery, which corresponds to the dissociation rate constant, kₒff.

-

-

Protocol: Cell-Based Monopolar Spindle Assay

-

Rationale: This assay validates the in vitro findings in a cellular context. It confirms that STLC can penetrate the cell membrane and engage its target, Eg5, leading to the expected phenotype of mitotic arrest with monopolar spindles.[6][7]

-

Methodology:

-

Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, HCT116) on coverslips or in imaging-compatible plates and allow them to adhere overnight.[1][5]

-

Compound Treatment: Treat the cells with various concentrations of STLC (and a DMSO vehicle control) for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).

-

Immunofluorescence Staining:

-

Fix the cells (e.g., with cold methanol or 4% paraformaldehyde).

-

Permeabilize the cells (e.g., with 0.2% Triton X-100 in PBS).

-

Block with a suitable blocking buffer (e.g., 3% BSA in PBS).

-

Incubate with a primary antibody against α-tubulin to visualize microtubules.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Stain the DNA with a counterstain like DAPI.

-

-

Imaging and Quantification:

-

Mount the coverslips and acquire images using a fluorescence microscope.

-

Quantify the percentage of mitotic cells that exhibit a monopolar spindle phenotype (a radial array of microtubules surrounding condensed chromosomes) at each STLC concentration.

-

Determine the EC₅₀ for monopolar spindle formation.

-

-

Data Interpretation and Comparative Analysis

Properly quantifying the activity of STLC allows for comparison with other known Eg5 inhibitors.

| Parameter | S-Trityl-L-Cysteine (STLC) | Monastrol |

| Mechanism | Allosteric, Reversible[12] | Allosteric, Reversible |

| Binding Site | Loop L5[7][10] | Loop L5 |

| IC₅₀ (MT-activated ATPase) | ~140 nM[5][20][21] | ~5 µM |

| IC₅₀ (Mitotic Arrest) | ~700 nM[5][21][22] | ~25 µM |

| Association Rate (kₒₙ) | ~6.1 µM⁻¹s⁻¹[12] | ~0.78 µM⁻¹s⁻¹[12] |

| Dissociation Rate (kₒff) | ~3.6 s⁻¹[12] | ~15 s⁻¹[12] |

Table 1: Comparative kinetic parameters of STLC and Monastrol. Data compiled from multiple sources.[5][12][20][21][22]

The data clearly shows that STLC is a significantly more potent inhibitor of Eg5 than the first-in-class inhibitor, Monastrol.[5] STLC exhibits both a faster association rate and a slower dissociation rate, contributing to its tight-binding nature and higher potency in both biochemical and cellular assays.[12]

Conclusion and Future Directions

S-trityl-L-cysteine stands out as a highly potent, specific, and reversible allosteric inhibitor of the mitotic kinesin Eg5.[12] Its well-defined mechanism of action, validated through robust biochemical and cell-based assays, makes it an invaluable tool for studying mitotic processes and an excellent lead compound for the development of novel anticancer therapeutics.[12] The protocols detailed in this guide provide a comprehensive framework for researchers to characterize STLC and similar Eg5 inhibitors. Future work in this area may focus on developing STLC analogs with improved pharmacokinetic properties or exploring combination therapies to overcome potential resistance mechanisms, such as those arising from mutations in the allosteric binding site.[10]

References

-

Skoufias, D. A., DeBonis, S., Saoudi, Y., et al. (2006). S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression. Journal of Biological Chemistry, 281(26), 17559-17569. [Link]

-

Zhang, B., Liu, Z., et al. (2018). S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma. Oncology Letters, 16(5), 6649-6656. [Link]

-

Kozielski, F., Skoufias, D. A., Indorato, R. L., et al. (2008). Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5. Proteomics, 8(2), 289-300. [Link]

-

ResearchGate. S-Trityl-L-cysteine Is a Reversible, Tight Binding Inhibitor of the Human Kinesin Eg5 That Specifically Blocks Mitotic Progression. [Link]

-

Zhang, B., et al. (2017). Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening. Scientific Reports, 7(1), 11182. [Link]

-

DeBonis, S., Skoufias, D. A., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. Molecular Cancer Therapeutics, 3(9), 1079-1090. [Link]

-

ResearchGate. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. [Link]

-

Wu, J., et al. (2020). Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket. ACS Omega, 5(3), 1541-1550. [Link]

-

Wu, J., et al. (2020). Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket. ACS Omega, 5(3), 1541-1550. [Link]

-

Garcia-Saez, I., et al. (2022). Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC. Frontiers in Molecular Biosciences, 9, 978931. [Link]

-

BellBrook Labs. Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery. [Link]

-

National Center for Biotechnology Information. Assay Guidance Manual. Figure 4: Assessment of compound activity reversibility by the jump-dilution method. [Link]

-

BellBrook Labs. A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. [Link]

-

DeBonis, S., Skoufias, D. A., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. Molecular Cancer Therapeutics, 3(9), 1079-1090. [Link]

-

Bodrug, T., et al. (2020). The kinesin-5 tail domain directly modulates the mechanochemical cycle of the motor domain for anti-parallel microtubule sliding. eLife, 9, e57530. [Link]

-

Duke University. Purification of KHC Motor Domain Protein. [Link]

-

Impastato, A. C., et al. (2020). Optical Control of Mitosis with a Photoswitchable Eg5 Inhibitor. Angewandte Chemie International Edition, 59(32), 13213-13218. [Link]

-

Muscella, A., et al. (2021). Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment. International Journal of Molecular Sciences, 22(16), 8826. [Link]

-

Tao, L., & Scholey, J. M. (2010). Purification and assay of mitotic motors. Methods in Cell Biology, 95, 385-401. [Link]

Sources

- 1. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gennerichlab.net [gennerichlab.net]

- 3. The kinesin-5 tail domain directly modulates the mechanochemical cycle of the motor domain for anti-parallel microtubule sliding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-Trityl-L-cysteine - LKT Labs [lktlabs.com]

- 10. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression, purification, and characterization of the Drosophila kinesin motor domain produced in Escherichia coli. | Sigma-Aldrich [sigmaaldrich.com]

- 14. hilo.hawaii.edu [hilo.hawaii.edu]

- 15. Purification of KHC Motor Domain Protein – Kinesin [sites.duke.edu]

- 16. assayquant.com [assayquant.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. Figure 4: [Assessment of compound activity reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. researchgate.net [researchgate.net]

- 22. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acid Lability of the Trityl Protecting Group

Abstract

The triphenylmethyl (trityl, Trt) group is a cornerstone of protecting group chemistry, prized for its steric bulk and, most notably, its finely tunable acid lability. This guide provides a comprehensive exploration of the fundamental principles governing the acid-catalyzed cleavage of the trityl group. We will dissect the mechanistic underpinnings of its removal, focusing on the critical role of the stabilized trityl carbocation. Furthermore, we will examine the electronic and steric factors that allow for the rational modulation of its stability, enabling its strategic deployment in complex multi-step syntheses. This whitepaper offers researchers, scientists, and drug development professionals field-proven insights, detailed experimental protocols, and troubleshooting strategies to harness the full potential of the trityl group in their synthetic endeavors, from carbohydrate chemistry to the design of acid-sensitive drug delivery systems.

The Principle of Lability: Understanding the Trityl Cation

The utility of the trityl group as an acid-labile protecting moiety is intrinsically linked to the exceptional stability of the triphenylmethyl carbocation formed upon its cleavage.[1][2] This stability is not merely a consequence of its tertiary nature but is profoundly amplified by the delocalization of the positive charge across the π-systems of the three phenyl rings.[1] This extensive resonance stabilization lowers the activation energy for the cleavage of the C-X bond (where X is typically O, N, or S), making the deprotection energetically favorable under acidic conditions.[1][3]

The trityl cation's stability dictates the mild conditions required for its removal, a feature that is paramount in the synthesis of sensitive biomolecules like peptides, nucleotides, and carbohydrates.[1]

Caption: Resonance delocalization in the trityl cation.

The Mechanism of Acid-Catalyzed Deprotection

The cleavage of a trityl ether under Brønsted acid catalysis proceeds via a unimolecular substitution (SN1) mechanism.[3] This pathway is favored due to the steric hindrance around the quaternary carbon, which precludes an SN2 attack, and the aforementioned stability of the resulting carbocation intermediate.

Step 1: Protonation The reaction is initiated by the protonation of the heteroatom (e.g., the ether oxygen) by the acid catalyst. This step converts the alkoxy group into a good leaving group.

Step 2: Heterolytic Cleavage The protonated substrate undergoes heterolytic cleavage of the carbon-oxygen bond, releasing the deprotected alcohol and the trityl carbocation. This is typically the rate-determining step of the reaction.

Step 3: Cation Trapping The liberated trityl cation is a highly reactive electrophile. In the absence of a dedicated scavenger, it can re-react with the deprotected alcohol or other nucleophiles present in the reaction mixture, leading to incomplete deprotection or side product formation.[2][4] Therefore, a cation scavenger is almost always included to trap the trityl cation irreversibly.

Caption: Key factors influencing the acid lability of the trityl group.

Experimental Protocols: A Practical Guide

Successful deprotection requires careful consideration of the substrate, other functional groups present, and the desired outcome. The use of a cation scavenger is highly recommended in most cases to prevent side reactions and ensure high yields. [2]

Workflow: General Trityl Deprotection

Caption: A typical experimental workflow for trityl deprotection.

Protocol 1: Standard Deprotection of a Primary Trityl Ether

-

Objective: Complete removal of a standard trityl group.

-

Substrate: 1.0 eq. of Trityl-protected primary alcohol.

-

Reagents:

-

Dichloromethane (DCM) as solvent.

-

Trifluoroacetic acid (TFA), 2-5% v/v in DCM.

-

Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger (1.5 - 3.0 eq.). [2]* Methodology:

-

Dissolve the trityl-protected substrate in DCM.

-

Add the scavenger (TIS/TES) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the TFA/DCM solution dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring progress by TLC.

-

Upon completion, quench the reaction by adding a non-polar solvent like toluene and concentrate the mixture in vacuo to remove excess TFA.

-

Redissolve the residue in an organic solvent (e.g., Ethyl Acetate), wash with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by silica gel chromatography.

-

Protocol 2: Selective Deprotection in the Presence of Silyl Ethers

-

Objective: Remove a trityl group while preserving a TBDMS ether.

-

Substrate: 1.0 eq. of a molecule containing both Trt and TBDMS ethers.

-

Reagents:

-

80% aqueous Acetic Acid (AcOH). [3]* Methodology:

-

Dissolve the substrate in 80% aqueous acetic acid.

-

Stir the solution at room temperature for 12-24 hours. The reaction time is highly substrate-dependent and should be monitored carefully by TLC to avoid eventual cleavage of the silyl ether. [3] 3. Once the trityl deprotection is complete, carefully neutralize the acetic acid by pouring the reaction mixture into a cooled, saturated aqueous solution of NaHCO₃.

-

Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with water and brine, then dry, filter, and concentrate.

-

Purify the product by silica gel chromatography.

-

Protocol 3: Deprotection of S-Trityl Cysteine Residues

-

Objective: Removal of the trityl group from a cysteine thiol, common in peptide synthesis.

-

Special Consideration: The deprotected thiol is highly nucleophilic and prone to re-alkylation by the trityl cation and oxidation to form disulfide bonds. [4]A cocktail of scavengers is essential.

-

Reagents (Cleavage Cocktail):

-

Trifluoroacetic acid (TFA), ~95%.

-

Triisopropylsilane (TIS), 1-2.5% (to reduce the trityl cation). [4] * Water, 2.5% (to aid solubility and scavenge).

-

1,2-Ethanedithiol (EDT), 1-2.5% (to act as a scavenger and prevent oxidation). [4]* Methodology:

-

Treat the trityl-protected peptide with the pre-mixed cleavage cocktail.

-

Stir at room temperature for 2-4 hours.

-

Precipitate the deprotected peptide by adding cold diethyl ether.

-

Isolate the peptide by centrifugation and decantation, followed by washing with cold ether.

-

Dry the peptide product under vacuum.

-

Applications in Drug Development

The predictable acid lability of the trityl group and its derivatives has been ingeniously exploited in drug delivery. Trityl-based linkers are used to conjugate drugs to carrier molecules, such as polymers, to form prodrugs. [1][5]These linkers are designed to be stable at the physiological pH of blood (7.4) but cleave to release the active drug in the more acidic microenvironments of tumor tissues or within endosomes (pH 5.0-6.5). [1][6]The ability to tune the linker's cleavage rate by altering the trityl substituents allows for precise control over the drug release profile. [1][6]

Troubleshooting

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Incomplete or Slow Deprotection | 1. Acid is too weak or dilute.<[2]br>2. Insufficient reaction time or temperature.3. Steric hindrance around the reaction site.4. Re-attachment of the trityl cation. [2][4] | 1. Switch to a stronger acid (e.g., AcOH → TFA) or increase its concentration.<[2]br>2. Increase reaction time or gently warm the reaction.3. If sterically hindered, longer reaction times may be necessary.4. Ensure an adequate amount of an effective scavenger (e.g., TIS, TES) is present. [2][4] |

| Formation of Side Products | 1. The trityl cation is alkylating other nucleophilic sites on the molecule (e.g., indoles, thiols).<[7]br>2. Acid-catalyzed migration of other protecting groups (e.g., acetyl group migration in carbohydrates). [8] | 1. Increase the concentration and efficiency of the cation scavenger.<[4]br>2. Use milder conditions (weaker acid, lower temperature). For specific issues like acetyl migration, specialized protocols such as microflow reactions may be required. [8] |

| Loss of Other Acid-Labile Groups | The deprotection conditions are too harsh. | Use a milder acid (e.g., TFA → AcOH, formic acid) or a more labile trityl derivative (e.g., MMT, DMT) that can be cleaved under conditions that leave other groups intact. |

Conclusion

The acid lability of the trityl protecting group is a powerful and versatile tool in modern organic synthesis. Its behavior is governed by the formation of the resonance-stabilized trityl carbocation, a principle that is both elegant and predictable. By understanding the SN1 deprotection mechanism and the profound influence of electronic and steric factors, chemists can strategically select trityl derivatives and reaction conditions to achieve remarkable levels of selectivity. The judicious use of cation scavengers is paramount to ensuring high-yield, clean reactions. From the selective protection of primary alcohols to the sophisticated design of acid-triggered drug release systems, a thorough grasp of the principles outlined in this guide is essential for the effective application of this indispensable protecting group.

References

- Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [URL: https://totalsynthesis.com/trityl-protecting-group-trityl-chloride-protection-deprotection/]

- Patil, S. A., Patil, R., Miller, D. D., & Patil, S. A. (2011). Chemoselective Deprotection of Triethylsilyl Ethers. PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3155848/]

- Halpern, M. (n.d.). PTC-Acid Deprotection of Trityl Group. PTC Organics Inc. [URL: https://www.phasetransfer.com/ptc-acid-deprotection-of-trityl-group/]

- Common Organic Chemistry. (n.d.). Trityl Protection. [URL: https://commonorganicchemistry.com/Rxn_Pages/Trityl_Protection/Trityl_Protection.htm]

- Shchepinov, M. S., & Korshun, V. A. (2003). Recent applications of bifunctional trityl groups. Chemical Society Reviews, 32(3), 170-180. [URL: https://pubmed.ncbi.nlm.nih.gov/12792941/]

- Bartoli, G., Bartolacci, M., Giuliani, A., Marcantoni, E., & Torregiani, E. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 66(13), 4643-4646. [URL: https://pubs.acs.org/doi/10.1021/jo010196v]

- Bertrand, J. A., & Kelley, J. A. (1966). Concerning Structural Limitations in the Relationship between Trityl Cation Stability and Reactivity1. Journal of the American Chemical Society, 88(19), 4746-4747. [URL: https://pubs.acs.org/doi/10.1021/ja00972a061]

- Demir, S., & Maskill, H. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [URL: https://acgpubs.org/record/2022/jcc/vol16/iss4/1]

- BenchChem. (2025). The Trityl (Trt) Protecting Group for Lysine: A Technical Guide. [URL: https://www.benchchem.com/blog/the-trityl-trt-protecting-group-for-lysine-a-technical-guide/]

- ten Hoedt, S., van der Wal, S., Schiffelers, R. M., van Nostrum, C. F., & Hennink, W. E. (2022). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry, 33(9), 1619-1630. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9500057/]